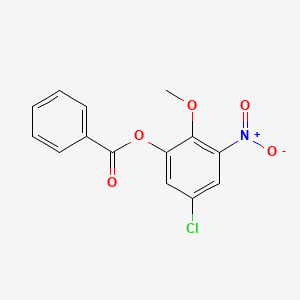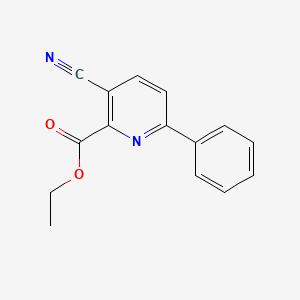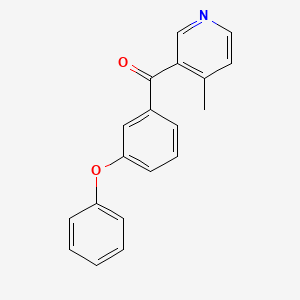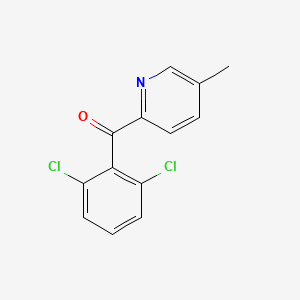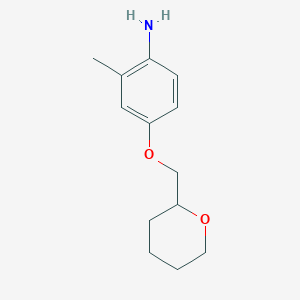
2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Overview
Description
“2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine” is a chemical compound with the CAS number 946699-43-0 . It is also known by the synonym "2-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline" .
Molecular Structure Analysis
The linear formula of this compound is C13H19NO2 . It has a molecular weight of 221.3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound is involved in complex organic synthesis processes and chemical reactions. For example, it plays a role in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, highlighting its utility in creating ester compounds through esterification and subsequent reactions with other organic compounds. This process is characterized by mild reaction conditions and high yield, making it significant for producing various chemical entities (Zhang Guo-fu, 2012).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the compound finds application in the synthesis of potential therapeutic agents. For instance, it has been utilized in the development of compounds with potential antihypertensive properties through the synthesis of O-heterocyclic analogues. These compounds have shown significant ACE inhibitory potential, comparable to standard antihypertensive agents, and have demonstrated antioxidative properties, suggesting their potential as natural antioxidant and antihypertensive functional food supplements (Anusree Maneesh & K. Chakraborty, 2018).
Advanced Material Science
The compound is also relevant in materials science, particularly in the synthesis of novel compounds with unique properties. For example, its derivatives have been explored for non-linear optical (NLO) properties, contributing to the development of materials with potential applications in optoelectronics and photonics. The study of chromene derivatives revealed distinct NLO properties, underscoring the compound's significance in creating materials with specialized electronic and structural characteristics (Nadia Arif et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
2-methyl-4-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-11(5-6-13(10)14)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESSDOSKPBDTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




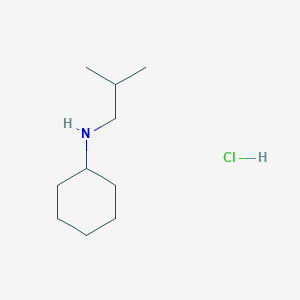
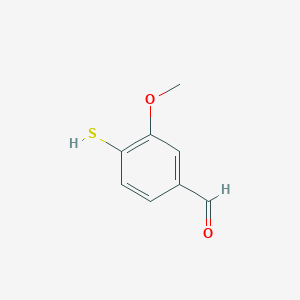
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)


![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)

